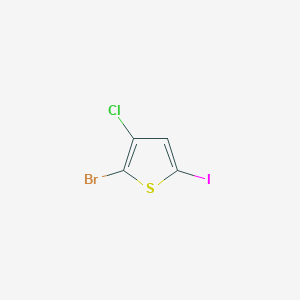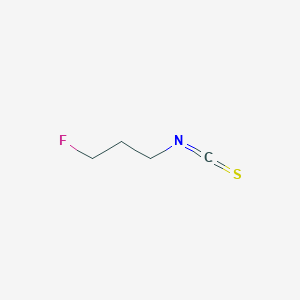
2-Bromo-3-chloro-5-iodothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-5-iodothiophene is a chemical compound with the CAS Number: 1499838-60-6 . It has a molecular weight of 323.38 . The compound is typically stored at 4 degrees Celsius and is usually in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C4HBrClIS/c5-4-2(6)1-3(7)8-4/h1H . The InChI key is ZJURXQSIKGRFQO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Polymerization and Material Synthesis
2-Bromo-3-chloro-5-iodothiophene and its derivatives have been extensively studied for their applications in the synthesis of polymers and materials. A notable study explored the kinetic aspects of polymerization using 2-bromo-3-hexyl-5-iodothiophene, demonstrating the significant effect of LiCl on the controlled polymerization process. This research highlighted the ability to achieve high molecular weight polydodecylthiophene through this method, showcasing the potential for creating advanced materials with tailored properties (Lamps & Catala, 2011). Additionally, the synthesis of poly(3-hexylthiophene) with very low polydispersity indicated the precision achievable in polymer structure control, further underscoring the importance of these compounds in material science (Miyakoshi, Yokoyama, & Yokozawa, 2004).
Photogeneration of Heteroaryl Cations
Research into the photogeneration of heteroaryl cations using halothiophenes, including this compound derivatives, has provided insights into the mechanisms of photochemical dehalogenation and its applications. This work has implications for the development of photochemical synthesis techniques, enabling the creation of new compounds through light-induced reactions (Raviola et al., 2016).
Advances in Organic Synthesis
The field of organic synthesis has benefited from studies on the selective formation of compounds through reactions involving this compound. For example, selective metallation techniques have been developed for synthesizing 2-bromo-3-formylthiophene, showcasing the versatility of these halogenated thiophenes in facilitating complex organic transformations with high selectivity (Sonoda et al., 2009).
Explorations in Photochemistry
The photoinduced reactions of iodinated thiophenes, including those similar to this compound, have been a subject of study to understand their behavior under light irradiation. These investigations have implications for the design of photoresponsive materials and the development of photochemical processes in organic synthesis (Herrera et al., 2011).
Safety and Hazards
Mécanisme D'action
Mode of Action
Halogenated thiophenes, such as this compound, are often used in the synthesis of more complex molecules due to their reactivity . The bromo, chloro, and iodo substituents can undergo various reactions, enabling the formation of new bonds and the creation of diverse molecular structures.
Action Environment
The action, efficacy, and stability of 2-Bromo-3-chloro-5-iodothiophene can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment could affect its reactivity and the outcome of the chemical reactions it participates in . Additionally, the presence of other reactive species or catalysts could also influence its behavior.
Propriétés
IUPAC Name |
2-bromo-3-chloro-5-iodothiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClIS/c5-4-2(6)1-3(7)8-4/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJURXQSIKGRFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClIS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1499838-60-6 |
Source


|
| Record name | 2-bromo-3-chloro-5-iodothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2538226.png)



![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)


![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2538242.png)
